6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt
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Overview
Description
6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt is a complex organic compound. It is characterized by its azo group, which is a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo compound.
Sulfonation: The azo compound is further sulfonated to introduce sulfonic acid groups.
Barium Salt Formation: Finally, the sulfonic acid derivative is reacted with barium chloride to form the barium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may involve continuous monitoring and automation to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group may be oxidized to form different products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes due to its azo group.
Analytical Chemistry: It can be used as a reagent in analytical techniques to detect the presence of certain ions or compounds.
Biology and Medicine
Biological Staining: The compound may be used in biological staining techniques to highlight specific structures in biological tissues.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.
Industry
Textile Industry: Used in the dyeing of fabrics.
Paints and Coatings: Utilized in the formulation of paints and coatings for its color properties.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the azo group forms strong bonds with the fibers, resulting in vibrant colors.
Comparison with Similar Compounds
Similar Compounds
- 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzenesulfonic acid
- 4-((4,5-Dihydro-3-methyl-5-oxo-1-(4-chlorophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonic acid
Uniqueness
The presence of the chloro and sulfonic acid groups in 6-Chloro-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-3-sulphonic acid, barium salt imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
85005-78-3 |
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Molecular Formula |
C17H13BaClN4O7S2 |
Molecular Weight |
622.2 g/mol |
IUPAC Name |
barium(2+);4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H15ClN4O7S2.Ba/c1-9-7-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-3-5-12(6-4-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
NWSATOJJZFCNQV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
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